7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H |
InChI Key |
JWPCKRLMRAZSOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCNCC2=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction allows for the regio- and stereoselective formation of the compound through endo intermediates . Another method involves the N-alkylation, N-acylation, and N-tosylation of precursor molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis and solvent-free reactions to enhance efficiency .
Chemical Reactions Analysis
Cyclization and Ring Formation
The compound's tetrahydro-2,6-naphthyridine core is synthesized via cyclization pathways. Key methods include:
Heck Reaction-Based Cyclization
Ethylene gas-mediated Heck coupling facilitates the formation of the bicyclic framework. For example, 2-chloropyridine derivatives undergo coupling with ethylene to generate 3-acyl-2-vinylpyridine intermediates, which cyclize to form the naphthyridine scaffold under basic conditions .
Reductive Cyclization
Borane–pyridine complexes in formic acid reduce intermediates like alkylnaphthyridinium salts to yield tetrahydro derivatives. For example, sodium cyanoborohydride in aqueous acetic acid slowly reduces quaternary salts to tetrahydro products .
Methoxy Group Reactivity
The methoxy substituent at position 7 participates in nucleophilic aromatic substitution (SNAr) under acidic or basic conditions. For instance:
-
Demethylation via HBr/HOAc yields hydroxylated derivatives .
-
Alkylation with alkyl halides introduces bulkier substituents .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Demethylation | 48% HBr, HOAc, reflux | 4–6 h, 110°C | 7-Hydroxy derivative |
| Alkylation | 1-Bromooctane, Cs2CO3 | DMF, 80°C, 12 h | 7-Alkoxy-substituted naphthyridine |
Reduction of the Tetrahydro Ring
The partially saturated ring undergoes further reduction or oxidation:
-
Catalytic Hydrogenation : PtO2/H2 reduces the tetrahydro ring to a fully saturated decahydro derivative .
-
Oxidation : MnO2 or DDQ oxidizes the tetrahydro ring to aromatic naphthyridines .
Electrophilic Aromatic Substitution
The electron-rich naphthyridine ring undergoes regioselective substitution:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 0°C → rt, 2 h | 5-Nitro derivative |
| Bromination | NBS, AIBN | CCl4, reflux, 6 h | 3-Bromo-substituted compound |
Nucleophilic Substitution
The hydrochloride salt enhances electrophilicity at nitrogen, enabling displacement reactions:
-
Amination : NH3 or amines replace chloride under high pressure .
-
Hydrolysis : Aqueous NaOH converts the hydrochloride to the free base .
Complexation and Catalysis
The nitrogen-rich structure acts as a ligand for transition metals:
-
Pd Complexation : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Cu-Mediated Reactions : Supports Ullmann-type couplings for C–N bond formation .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic byproducts .
-
Photodegradation : UV light induces ring-opening reactions, yielding pyridine fragments .
Key Comparative Data
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used to study its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its molecular targets include enzymes, receptors, and ion channels, which contribute to its diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 2,6-Naphthyridine Derivatives
The biological and physicochemical properties of naphthyridine derivatives are highly dependent on substituent type and position. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*LogP values for analogs estimated based on substituent contributions (Cl/Br increase LogP; OCH₃ decreases it).
Biological Activity
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS Number: 2044902-51-2) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activity, and potential applications in drug development.
- Molecular Formula : C9H13ClN2O
- Molecular Weight : 164.21 g/mol
- CAS Number : 2044902-51-2
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine can induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Canthin-6-one | Kasumi-1 (human myeloid leukemia) | 7 μM (apoptosis) | Cell cycle arrest at G0/G1 |
| Aaptamine | H1299 (non-small cell lung cancer) | 10.47 - 15.03 µg/mL | DNA intercalation and p21 upregulation |
The compound's ability to induce cell cycle arrest and apoptosis suggests its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
Naphthyridine derivatives have also been studied for their anti-inflammatory properties. In vitro studies indicate that certain derivatives can inhibit nitric oxide production in macrophage cell lines.
| Derivative | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 10-hydroxycanthin-6-one | RAW 264.7 (murine macrophages) | 7.73 - 15.09 µM | Inhibition of LPS-induced NO production |
This suggests that this compound may possess similar anti-inflammatory properties .
Neurological Activity
The naphthyridine family has been linked to neurological effects as well. Some studies suggest that these compounds may influence neurotransmitter systems and exhibit psychotropic effects. However, specific data on this compound in this context remains limited.
Case Studies
Recent research has highlighted the potential of naphthyridine derivatives in treating various diseases:
- Cancer Treatment : Aaptamine and similar compounds have shown promising results in preclinical models for treating lung cancer by inducing apoptosis and inhibiting tumor growth.
- Inflammatory Diseases : Compounds derived from naphthyridines have demonstrated efficacy in reducing inflammation in models of arthritis and other inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride?
Methodological Answer: The synthesis typically involves hydrogenolysis of benzyl-protected precursors or dehalogenation of chloro-substituted naphthyridines. For example:
- Debenzylation: Catalytic hydrogenation (e.g., Pd/C, HCl, H₂ at 3 atm) of benzyl-substituted intermediates (e.g., 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine) yields the tetrahydro-naphthyridine core in 78% yield as a dihydrochloride salt .
- Chloro-substrate reduction: Hydrogenolysis of 5-chloro-7-methyl-1,6-naphthyridine (Pd/CaCO₃, MeOH, H₂) produces 7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (95% yield), suggesting adaptability for methoxy-substituted analogs .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR shifts with structurally similar compounds (e.g., 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenol, δ 1.5–3.5 ppm for tetrahydro protons) .
- Mass Spectrometry (MS): Verify the molecular ion peak (exact mass ≈ 242.70 g/mol for related tetrahydro-naphthyridines) and fragmentation patterns .
- Elemental analysis: Confirm C, H, N, and Cl content (e.g., molecular formula C₁₁H₁₅ClN₂O₂ for analogs) .
Q. What are the key stability considerations for handling this compound?
Methodological Answer:
- Storage: Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
- Hygroscopicity: Hydrochloride salts are moisture-sensitive; use desiccants and vacuum-sealed containers .
- Light sensitivity: Protect from prolonged UV exposure to avoid photolytic decomposition .
Advanced Research Questions
Q. How can researchers optimize catalytic hydrogenation conditions for debenzylation of naphthyridine intermediates?
Methodological Answer:
Q. What strategies resolve contradictory pharmacological data (e.g., variable IC₅₀ values) in receptor-binding studies?
Methodological Answer:
- Purity validation: Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to exclude impurity-driven artifacts .
- Assay standardization: Use consistent cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM EDTA) .
- Control experiments: Compare with reference standards (e.g., W54011, a structurally related GPCR ligand) to calibrate assay sensitivity .
Q. How can computational modeling guide SAR studies for naphthyridine derivatives?
Methodological Answer:
- Docking simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., opioid or serotonin receptors) .
- QM/MM calculations: Analyze methoxy group conformation and its impact on binding affinity (e.g., torsion angles < 30° enhance hydrophobic interactions) .
- ADMET prediction: Apply SwissADME to assess solubility (LogP ≈ 2.5) and blood-brain barrier penetration .
Q. What methodologies address instability in aqueous solutions during in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
